molecular formula C14H13NO B14196275 3,10-Dimethyl-10H-phenoxazine CAS No. 832734-12-0

3,10-Dimethyl-10H-phenoxazine

Cat. No.: B14196275
CAS No.: 832734-12-0
M. Wt: 211.26 g/mol
InChI Key: QLCZRWCQZJUYDL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,10-Dimethyl-10H-phenoxazine can be achieved through various methods. One common approach involves the oxidative cyclization of diphenylamines. This method typically requires the presence of an oxidizing agent such as potassium permanganate or ferric chloride under controlled conditions . Another method involves the condensation of 1,2-diaminobenzenes with appropriate carbon units, followed by cyclization .

Industrial Production Methods: Industrial production of this compound often employs large-scale oxidative cyclization processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,10-Dimethyl-10H-phenoxazine undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of phenoxazine-5,10-dioxide, while reduction can yield various reduced phenoxazine derivatives .

Comparison with Similar Compounds

    Phenothiazine: Similar in structure but contains sulfur instead of oxygen.

    Phenazine: Contains nitrogen atoms in place of the oxygen atom in phenoxazine.

    Acridine: Similar tricyclic structure but with different heteroatoms.

Uniqueness: 3,10-Dimethyl-10H-phenoxazine is unique due to its specific substitution pattern and the presence of methyl groups at positions 3 and 10. This structural modification enhances its electron-donating capacity and makes it particularly effective in applications such as OLEDs and dye-sensitized solar cells .

Properties

CAS No.

832734-12-0

Molecular Formula

C14H13NO

Molecular Weight

211.26 g/mol

IUPAC Name

3,10-dimethylphenoxazine

InChI

InChI=1S/C14H13NO/c1-10-7-8-12-14(9-10)16-13-6-4-3-5-11(13)15(12)2/h3-9H,1-2H3

InChI Key

QLCZRWCQZJUYDL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=CC=CC=C3O2)C

Origin of Product

United States

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